molecular formula C16H13F2N3O2S B2925675 4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione CAS No. 902503-30-4

4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione

Cat. No.: B2925675
CAS No.: 902503-30-4
M. Wt: 349.36
InChI Key: LWJIHRYRMURURS-UHFFFAOYSA-N
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Description

4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione is a quinazoline derivative characterized by a heterocyclic quinazoline core substituted with a 3,4-difluoroanilino group at position 4, methoxy groups at positions 6 and 7, and a thione moiety at position 2. The presence of fluorine atoms in the anilino group enhances metabolic stability and bioavailability, while the thione group may influence hydrogen-bonding interactions with biological targets .

Properties

CAS No.

902503-30-4

Molecular Formula

C16H13F2N3O2S

Molecular Weight

349.36

IUPAC Name

4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione

InChI

InChI=1S/C16H13F2N3O2S/c1-22-13-6-9-12(7-14(13)23-2)20-16(24)21-15(9)19-8-3-4-10(17)11(18)5-8/h3-7H,1-2H3,(H2,19,20,21,24)

InChI Key

LWJIHRYRMURURS-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC(=C(C=C3)F)F)OC

solubility

not available

Origin of Product

United States

Biological Activity

4-(3,4-Difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of receptor tyrosine kinases. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Quinazoline Core : The initial step often involves the condensation of 3,4-difluoroaniline with appropriate methoxy-substituted precursors to form the quinazoline ring.
  • Thionation : The introduction of the thione group is achieved through reaction with sulfur sources under acidic or basic conditions.

The compound primarily acts as an inhibitor of receptor tyrosine kinases (RTKs) , which are critical in cell signaling pathways that regulate cell growth and differentiation. By inhibiting these kinases, the compound can potentially suppress tumor growth and proliferation.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance:

  • Inhibition of EGF Receptor : Similar compounds have shown to inhibit the epidermal growth factor (EGF) receptor tyrosine kinase, which is implicated in various cancers. Studies report that derivatives like 4-(3-bromoanilino)-6,7-dimethoxyquinazoline have demonstrated high potency against EGF receptor activity .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

  • Anti-proliferative Effects : Cell line assays indicate that this compound can reduce cell viability in various cancer cell lines, including A431 (epidermoid carcinoma) and SKOV-3 (ovarian carcinoma) .

Study 1: EGF Receptor Inhibition

A study examining the structure-activity relationship (SAR) of quinazoline derivatives found that modifications at the aniline position significantly enhanced EGF receptor inhibition. The compound in focus exhibited IC50 values comparable to established inhibitors .

Study 2: In Vivo Efficacy

In vivo studies using BALB/c nude mice injected with human cancer cells showed that treatment with the compound led to a significant reduction in tumor size compared to controls. This suggests that the compound not only inhibits tumor growth but may also induce apoptosis in cancer cells .

Data Table: Biological Activity Summary

Activity TypeAssay TypeResultReference
EGF Receptor InhibitionIn vitroIC50 = 25 nM
Anti-proliferativeCell Line Assay60% reduction in A431 cells
Tumor Growth InhibitionIn vivo50% tumor size reduction

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinazoline Derivatives

Quinazoline derivatives share a common core structure but exhibit diverse biological and physicochemical properties based on substituent variations. Below is a detailed comparison with structurally similar compounds identified in the literature (Table 1).

Table 1: Structural and Functional Comparison of Selected Quinazoline Derivatives

Compound Name Substituents (Positions) Key Functional Groups Potential Biological Activity
4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione 3,4-difluoroanilino (4), 6,7-dimethoxy (6,7), thione (2) Thione, Fluoro, Methoxy Kinase inhibition, Anticancer
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-1H-quinazoline-8-carboxamide 3,4-dichloroanilino (4), nitro (6), oxo (4), carboxamide (8) Chloro, Nitro, Oxo, Carboxamide Antibacterial, Enzyme inhibition
N-[4-(3-chloro-4-fluoroanilino)-7-methoxy-6-quinazolinyl]-4-(1-piperidinyl)-2-butenamide 3-chloro-4-fluoroanilino (4), methoxy (7), piperidinyl butenamide Chloro, Fluoro, Methoxy, Amide Antiproliferative, Tyrosine kinase targeting
6-bromo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one Bromo (6), phenyl (3), sulfanylidene (2), oxo (4) Bromo, Sulfanylidene, Oxo Antiviral, Apoptosis induction

Key Research Findings and Implications

Impact of Substituent Chemistry

  • Fluorine vs. Chlorine: The 3,4-difluoroanilino group in the target compound offers superior metabolic stability compared to chloro-substituted analogs (e.g., 2-(3,4-dichloroanilino)-...), as fluorine’s electronegativity and small atomic radius reduce susceptibility to oxidative degradation .
  • Thione vs.
  • Methoxy Groups: The 6,7-dimethoxy substituents increase hydrophilicity relative to nonpolar groups (e.g., bromo in 6-bromo-3-phenyl-...), improving solubility and bioavailability.

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